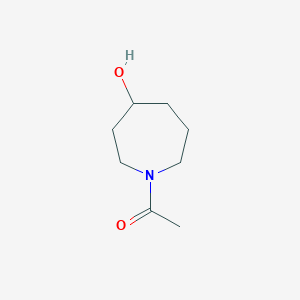

1-(4-Hydroxyazepan-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyazepan-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRVKYMONALYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-20-2 | |

| Record name | 1-(4-hydroxyazepan-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Hydroxyazepan 1 Yl Ethanone and Functionalized Azepane Analogs

Retrosynthetic Analysis Strategies for 1-(4-Hydroxyazepan-1-yl)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govlkouniv.ac.in For this compound, this process involves strategically breaking bonds to identify feasible synthetic pathways.

Key Disconnection Approaches for the Azepane Ring System

The primary challenge in synthesizing this compound lies in the construction of the seven-membered azepane ring. Key disconnection approaches focus on breaking one or two bonds of the heterocyclic ring to reveal acyclic or smaller cyclic precursors. nih.govnumberanalytics.com

A common strategy involves disconnecting a carbon-nitrogen (C-N) bond, which often leads to a linear precursor with functional groups at both ends poised for intramolecular cyclization. For instance, a disconnection of the N1-C2 or N1-C7 bond of the azepane ring would suggest a 6-amino- or 7-amino- alcohol or halide as a precursor. This approach is fundamental in the synthesis of many nitrogen-containing heterocycles. almerja.com

Another powerful approach is the two-bond disconnection, often exemplified by cycloaddition reactions. lkouniv.ac.in In the context of the azepane ring, a [5+2] cycloaddition could be a potential disconnection, although less common than the more prevalent Diels-Alder type reactions for six-membered rings. acs.orgacs.org More creatively, disconnections that lead to ring-expansion strategies from more readily available five- or six-membered rings are also highly valuable. rsc.orgresearchgate.netnih.gov

Strategic Introduction of Hydroxyl and Acetamide (B32628) Functionalities

The hydroxyl and acetamide groups on the this compound scaffold can be introduced at various stages of the synthesis.

The acetamide group is typically introduced by acylation of the secondary amine of the azepane ring. This is often one of the final steps in the synthetic sequence, performed on a pre-formed 4-hydroxyazepane. The reaction is usually straightforward, employing acetyl chloride or acetic anhydride (B1165640).

The hydroxyl group at the C4 position can be introduced in several ways:

From a Pre-functionalized Precursor: The synthesis can start with a precursor that already contains the hydroxyl group or a protected form of it. For example, a starting material for a ring-closing reaction could be a suitably substituted amino alcohol.

Reduction of a Carbonyl Group: A common strategy involves the synthesis of an azepan-4-one (B24970) intermediate, followed by reduction of the ketone to the corresponding alcohol. This approach allows for stereochemical control at the C4 position depending on the choice of reducing agent.

Hydroxylation of an Alkene: If a synthetic route provides an azepene intermediate (a seven-membered ring with a double bond), the hydroxyl group can be introduced by hydroxylation of the double bond.

Diverse Synthetic Approaches to Azepane Ring Construction Applicable to this compound Precursors

A variety of synthetic methods have been developed for the construction of the azepane ring system, many of which could be adapted for the synthesis of precursors to this compound. acs.orgnih.govacs.orgrsc.orgresearchgate.netrsc.orgthieme-connect.comresearchgate.netchemistryviews.orgrsc.org

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Intramolecular cyclization is a fundamental and widely used method for the synthesis of heterocyclic compounds, including azepanes. almerja.comnumberanalytics.combritannica.com These reactions involve the formation of a ring from a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon atom.

One common approach is the intramolecular nucleophilic substitution, where a primary or secondary amine attacks an alkyl halide or a leaving group on the same molecule to form the C-N bond and close the ring. For the synthesis of an azepane, this would typically involve a 7-amino-1-haloalkane or a similar substrate. almerja.com

Another strategy is reductive amination, where an amino group reacts with a carbonyl group within the same molecule, followed by reduction to form the cyclic amine. This method can be particularly useful for constructing the azepane ring from a precursor containing both an amine and a ketone or aldehyde separated by an appropriate number of carbon atoms. rsc.org

A study by Waly investigated intramolecular 1,7-carbonyl-enamine cyclization as a method for azepine ring closure. chem-soc.si This type of reaction, while leading to an unsaturated ring, demonstrates the potential of using carbonyl chemistry to construct the seven-membered ring system.

Ring-Expansion Methodologies (e.g., from Piperidines, Nitroarenes)

Ring-expansion reactions provide a powerful alternative to direct cyclization for the synthesis of medium-sized rings like azepanes, which can sometimes be challenging to form due to unfavorable cyclization kinetics. nih.govnih.govacs.orgthieme-connect.comresearchgate.netchemistryviews.orgresearchgate.net

From Piperidines: The expansion of a six-membered piperidine (B6355638) ring to a seven-membered azepane is a well-established strategy. rsc.org This can be achieved through various methods, including the Stevens or Sommelet-Hauser rearrangement of appropriate piperidinium (B107235) ylides. A study has shown the diastereomerically pure synthesis of azepane derivatives through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.org Another approach involves the ring expansion of pyrrolidines to synthesize di- and tri-substituted fluoroalkylated azepanes. researchgate.net

From Nitroarenes: A novel and powerful method for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukthieme-connect.comresearchgate.net This process, often mediated by blue light, converts the six-membered benzene (B151609) ring into a seven-membered azepine system through the formation of a singlet nitrene intermediate. nih.govthieme-connect.com Subsequent hydrogenation of the resulting azepine yields the saturated azepane ring. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of azepane analogues of piperidine-containing drugs. manchester.ac.ukresearchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| Nitroarene | 1. Blue light, P(OR)3, Et2NH 2. Hydrogenolysis | Polysubstituted Azepane | nih.govthieme-connect.com |

| Piperidine Derivative | Various (e.g., rearrangement conditions) | Azepane Derivative | rsc.org |

| Bicyclic Aminocyclopropane | Reductive amination conditions | Functionalized Azepane | rsc.orgrsc.org |

Table 1: Examples of Ring-Expansion Methodologies for Azepane Synthesis

Multicomponent and Cascade Cycloaddition Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial parts of all reactants, offer an efficient and atom-economical approach to complex molecules. rsc.orgnih.gov While less common for the direct synthesis of simple azepanes, MCRs can be employed to generate highly functionalized precursors that can be subsequently converted to the azepane ring system.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. These can be particularly powerful for the construction of complex ring systems. nih.gov

For instance, a [5+2] cycloaddition strategy has been reported for the efficient synthesis of benzo[f]pyrazolo[1,5-a] acs.orgnih.govdiazepines, which contain an azepane-fused polycyclic system. acs.orgacs.org While this example leads to a more complex system, the underlying principle of cycloaddition for forming the seven-membered ring is relevant. Other types of cycloaddition reactions, such as [4+2] and [6+2] cycloadditions, have also been explored for the synthesis of various heterocyclic systems and could potentially be adapted for azepane synthesis under appropriate conditions. princeton.eduyoutube.com

| Reaction Type | Description | Relevance to Azepane Synthesis |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Can generate complex acyclic precursors for subsequent cyclization into azepanes. rsc.org |

| [5+2] Cycloaddition | A five-atom and a two-atom component react to form a seven-membered ring. | Directly forms the seven-membered ring, as demonstrated in the synthesis of azepane-fused polycycles. acs.org |

| Cascade Cycloadditions | A sequence of cycloaddition reactions occurring in one pot. | Can rapidly build molecular complexity and potentially form the azepane ring as part of a larger scaffold. nih.govprinceton.edu |

Table 2: Application of Multicomponent and Cycloaddition Reactions in Heterocyclic Synthesis

Stereoselective and Regioselective Synthesis of 4-Hydroxylated Azepanes

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of biologically active molecules. For 4-hydroxylated azepanes, this involves the strategic introduction of the hydroxyl group at the C4 position with a defined spatial orientation.

Diastereoselective synthesis of 4-hydroxylated azepanes can be achieved through various methods, including the hydroboration of tetrahydroazepines. nih.govmdpi.com This approach yields regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. The diastereoselectivity of the hydroboration step is often dependent on the substrate. nih.govmdpi.com While this method provides access to azepanols with a high degree of diastereoselectivity, the regioselectivity can sometimes be moderate. nih.govmdpi.com The use of a rhodium catalyst can improve regioselectivity, although it may lead to a competing hydrogenation pathway. nih.govmdpi.com

Another powerful strategy is the osmium-catalyzed tethered aminohydroxylation. nih.govacs.orgacs.org This method allows for the stereoselective formation of a new C-N bond with complete regio- and stereocontrol. nih.govacs.orgacs.org The process often involves the use of an allylic alcohol precursor, which, after conversion to an aroyloxycarbamate, undergoes the key tethered aminohydroxylation to form an oxazolidinone with controlled configuration at the new C-N bond. nih.govacs.org Subsequent deprotection and intramolecular reductive amination lead to the formation of the desired hydroxylated azepane. nih.govacs.org

A study on the synthesis of substituted oxo-azepines demonstrated the diastereoselective hydroboration of a tetrahydroazepine intermediate. The reaction yielded a mixture of regioisomeric azepanols which were then oxidized. The regioselectivity was improved by employing a rhodium catalyst. mdpi.com

| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers |

| None | THF | 25 | 1:1 |

| Rh(COD)(DPPB)BF₄ | THF | 60 | 1:7 |

| Rh(COD)(DPPB)BF₄ | Toluene | 60 | 1:5 |

This table illustrates the effect of catalyst and solvent on the regioselectivity of the hydroboration reaction.

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods for chiral azepane analogs. nih.gov Chirality is a key factor in the biological activity of many drugs, with different enantiomers often exhibiting distinct therapeutic effects or toxicities. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective construction of chiral azepine skeletons. nih.gov For instance, an organocatalytic enantioselective method has been developed for preparing polychiral molecules bearing multiple stereogenic elements in fused azepines with excellent diastereoselectivity and enantioselectivity. nih.gov

Asymmetric hydrogenation is another efficient route to chiral azepanes. nih.gov For example, the highly enantioselective asymmetric hydrogenation of specific olefin precursors has been used to synthesize a key intermediate for non-peptide AVP V2-agonists. nih.gov

The principles of asymmetric synthesis often involve the use of a chiral substrate, a chiral auxiliary, or a chiral catalyst to induce stereoselectivity. nih.govyoutube.com Chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, is also a common strategy. nih.gov

A notable example is the organocatalytic enantioselective preparation of fused azepines, which achieved high yields and excellent stereoselectivity. nih.gov

| Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Wide Range | 46-92 | >20:1 | up to 97 |

This table summarizes the robustness and efficiency of an organocatalytic method for synthesizing chiral azepines.

Functional Group Interconversions and Late-Stage Functionalization on the Azepane Core

Functional group interconversions are essential for transforming readily available azepane scaffolds into a diverse range of analogs. ub.edufiveable.meyoutube.comsolubilityofthings.com These transformations allow for the modification of existing functional groups to introduce new properties or to prepare the molecule for subsequent reactions.

The acetamide group, present in this compound, offers a site for selective transformations. The carbonyl group of the acetamide can potentially be reduced or undergo other modifications. For instance, intramolecular 1,7-carbonyl-enamine cyclization has been studied as a method for azepine ring closure, highlighting the reactivity of carbonyl groups within azepine precursors. chem-soc.si The conversion of amines to amides is a common functional group interconversion, and the reverse reaction, or further transformation of the amide, can be a key step in derivatization. solubilityofthings.com

The 4-hydroxyl group on the azepane ring is a prime target for derivatization to explore structure-activity relationships. This hydroxyl group can be transformed into various other functional groups through reactions such as oxidation, esterification, or etherification. nih.gov For example, the oxidation of the hydroxyl group can yield a ketone, as seen in the synthesis of oxo-azepines from azepanols. nih.govmdpi.com

Chemoselective derivatization techniques can be employed to specifically target the hydroxyl group even in the presence of other functionalities. nih.gov For instance, reactions can be designed to favor the transformation of hydroxyl groups over other reactive sites in the molecule. nih.gov The choice of reagents and reaction conditions is critical for achieving the desired selectivity. nih.gov

Chemical Reactivity and Transformation Studies of 1 4 Hydroxyazepan 1 Yl Ethanone

Reactivity Profiles of the 4-Hydroxyl Position of the Azepane Ring

The secondary hydroxyl group at the C4 position is a key site for chemical modification, allowing for a variety of transformations typical of alcohols. These reactions are fundamental for introducing molecular diversity and for the synthesis of analogs.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-oxo-1-acetylazepane. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents. In the context of related polyhydroxylated cyclic hydroxylamines, manganese dioxide (MnO2) has been used for selective oxidation. chimia.ch The efficiency of these oxidations can be influenced by the conformational preferences of the azepane ring.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alkoxide, formed by deprotonation of the hydroxyl group with a strong base, with an appropriate alkyl halide. These reactions are crucial for modifying the lipophilicity and steric bulk at the C4 position.

The following table summarizes common transformations of the 4-hydroxyl group, drawing on established reactions for secondary alcohols.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | DMP, CH₂Cl₂; or Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Ketone |

| Esterification | R-COOH, DCC, DMAP; or R-COCl, pyridine (B92270) | Ester |

| Etherification | 1. NaH, THF; 2. R-X (alkyl halide) | Ether |

Table 1: Representative Reactions at the 4-Hydroxyl Position

Chemical Transformations Involving the N-Substituted Ethanone Moiety

The N-acetyl group, an amide, is generally stable but can undergo specific transformations under appropriate conditions.

Hydrolysis (N-Deacetylation): The N-acetyl group can be removed to yield 4-hydroxyazepane. This hydrolysis is typically achieved under harsh conditions, such as refluxing with strong acids (e.g., HCl) or bases (e.g., NaOH). However, milder and more chemoselective methods have been developed, particularly in the context of sensitive substrates like nucleosides. The use of Schwartz's reagent (zirconocene hydrochloride) has been shown to effect N-deacetylation under mild, neutral conditions at room temperature, offering compatibility with various protecting groups. researchgate.netnih.gov Enzymatic methods, for instance using specific lipases, have also been employed for selective deacetylation, although their applicability to this specific substrate would require experimental validation. researchgate.net

Reduction: The amide functionality can be reduced to the corresponding N-ethyl-4-hydroxyazepane. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction converts the electron-withdrawing acetyl group into an electron-donating ethyl group, significantly altering the electronic properties of the nitrogen atom.

Reactivity of the Carbonyl Group: While the amide carbonyl is less reactive than a ketone carbonyl, it can still participate in certain reactions. For instance, under specific conditions, it could potentially react with strong nucleophiles.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Deacetylation (Hydrolysis) | Conc. HCl, reflux; or Schwartz's reagent, THF | Secondary Amine |

| Reduction | LiAlH₄, THF | Tertiary Amine (N-ethyl) |

Table 2: Key Transformations of the N-Ethanone Moiety

Stereochemical Outcomes of Reactions on 1-(4-Hydroxyazepan-1-yl)ethanone Scaffolds

The stereochemistry of reactions involving the this compound scaffold is of significant interest, particularly for the development of chiral analogs. The stereochemical outcome is influenced by the conformational flexibility of the azepane ring and the directing effects of the existing substituents.

The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the equilibrium between these can be influenced by the nature of the substituents. For related N,N-disubstituted-1,4-diazepanes, a twist-boat conformation has been observed. cncb.ac.cn The orientation of the hydroxyl group (axial vs. equatorial) in the preferred conformation will play a crucial role in its accessibility to reagents and thus the stereoselectivity of subsequent reactions.

For reactions at the C4 position, such as the reduction of the corresponding ketone (4-oxo-1-acetylazepane), the stereochemical outcome (i.e., the ratio of cis to trans isomers) will depend on the steric hindrance presented by the different faces of the ring. Diastereofacial selectivity in such reactions is a common feature. nih.gov Similarly, stereoselective synthesis of hydroxylated azepanes has been achieved through methods like osmium-catalyzed tethered aminohydroxylation, which allows for controlled installation of hydroxyl and amino groups with high stereocontrol. researchgate.net

When performing reactions on a chiral starting material, the goal is often to achieve a stereospecific or highly stereoselective transformation. A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the product is determined by the stereochemistry of the starting material. cncb.ac.cn

Advanced Derivatization Strategies for Analog Generation from this compound

The this compound scaffold is amenable to a variety of derivatization strategies to generate a library of analogs for structure-activity relationship (SAR) studies. These strategies often involve the functionalization of the hydroxyl and amino groups.

Derivatization of the Hydroxyl Group: The 4-hydroxyl group can serve as a handle for introducing a wide range of functionalities. Beyond simple esterification and etherification, more complex moieties can be introduced. For example, coupling with various amino acids or heterocyclic carboxylic acids can generate amides with diverse properties.

Derivatization following N-Deacetylation: Removal of the N-acetyl group provides a secondary amine that is a versatile point for derivatization. Reductive amination with various aldehydes or ketones can introduce a wide array of N-substituents. mdpi.com Acylation with different acid chlorides or sulfonyl chlorides can yield a series of amides and sulfonamides, respectively.

Combinatorial Approaches: By combining derivatization at both the C4 and N1 positions, a large library of analogs can be rapidly synthesized. For example, a set of esters at C4 can be prepared, followed by N-deacetylation and subsequent N-alkylation or N-acylation to generate a matrix of compounds. Such systematic modifications are crucial for exploring the chemical space around the core scaffold and for optimizing biological activity. mdpi.comnih.gov

The synthesis of functionalized N-acetyl muramic acids provides a relevant example of how N-acetylated amino sugars can be modified to probe biological systems, a strategy that could be adapted for this compound. nih.govnih.govresearchgate.net

| Derivatization Site | Reaction Type | Example Reagents | Resulting Functionality |

| C4-Hydroxyl | Esterification | Substituted Benzoic Acids, EDCI, HOBt | Aryl Esters |

| C4-Hydroxyl | Mitsunobu Reaction | Phenols, DEAD, PPh₃ | Aryl Ethers |

| N1 (post-deacetylation) | Reductive Amination | R-CHO, NaBH(OAc)₃ | N-Alkyl |

| N1 (post-deacetylation) | Sulfonylation | R-SO₂Cl, Et₃N | Sulfonamide |

Table 3: Advanced Derivatization Strategies

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Hydroxyazepan 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 1-(4-Hydroxyazepan-1-yl)ethanone. It provides detailed information about the chemical environment of each atom, their connectivity, and the spatial arrangement of the molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environments based on chemical shifts (δ). Furthermore, spin-spin coupling patterns provide insights into the connectivity of neighboring protons. The ¹³C NMR spectrum complements this by indicating the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, aliphatic).

Two-dimensional (2D) NMR experiments are indispensable for a more in-depth analysis of complex molecules like this compound. mdpi.com Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the complete molecular skeleton. mdpi.com

Predicted ¹H NMR Spectral Data for this compound: A predicted ¹H NMR spectrum in D₂O shows distinct signals corresponding to the various protons in the molecule. np-mrd.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.8 | m | CH-OH |

| ~3.5 | m | CH₂-N |

| ~2.1 | s | CH₃-C=O |

| ~1.9 | m | CH₂ |

| ~1.6 | m | CH₂ |

Predicted ¹³C NMR Spectral Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O |

| ~70 | CH-OH |

| ~48 | CH₂-N |

| ~35 | CH₂ |

| ~28 | CH₂ |

| ~22 | CH₃ |

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms. mdpi.com By observing through-space interactions between protons, the relative stereochemistry of the hydroxyl group and the conformation of the seven-membered ring can be established. For instance, NOE cross-peaks between the proton on the hydroxyl-bearing carbon and specific protons on the azepane ring can define its axial or equatorial orientation in the predominant conformation. mdpi.comyork.ac.uk

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula of this compound. bldpharm.com This is achieved by measuring the mass-to-charge ratio (m/z) with very high precision.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, valuable structural information can be obtained, further corroborating the proposed structure. This analysis involves identifying characteristic neutral losses and fragment ions that are consistent with the structure of this compound.

Expected HRMS Data for this compound:

Molecular Formula: C₈H₁₅NO₂ bldpharm.com

Molecular Weight: 157.21 g/mol bldpharm.com

Exact Mass: 157.1103 Da

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands are expected for the following functional groups:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C=O stretch: A strong, sharp band around 1610-1650 cm⁻¹ for the amide carbonyl group.

C-N stretch: A band in the region of 1000-1350 cm⁻¹.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination and Intramolecular Interaction Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. nih.govresearchgate.net

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of volatile derivatives of the compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification and quantification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment of non-volatile compounds. A well-developed HPLC method can separate the target compound from any impurities or starting materials.

Since this compound possesses a chiral center at the 4-position of the azepane ring, it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. windows.net The development of a successful chiral HPLC method allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical parameter in pharmaceutical applications. nih.gov

Theoretical and Computational Investigations of 1 4 Hydroxyazepan 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(4-Hydroxyazepan-1-yl)ethanone, DFT would be employed to determine the most stable three-dimensional arrangements of the atoms, known as conformers. The azepane ring can adopt several conformations (e.g., chair, boat, twist-chair), and the orientation of the acetyl and hydroxyl groups further increases the number of possible conformers.

A typical DFT study would involve:

Conformational Search: Identifying all possible low-energy conformers of the molecule.

Geometry Optimization: Calculating the most stable geometry for each conformer.

Energy Calculations: Determining the relative energies of the optimized conformers to identify the global minimum and the energetic ordering of other stable conformers. The relative energies indicate the probability of each conformer's existence at a given temperature.

The results of such an analysis would resemble the illustrative data presented in the table below.

Illustrative DFT Conformational Analysis of this compound

| Conformer | Azepane Ring Pucker | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.25 |

| 3 | Twist-Chair | Equatorial | 2.10 |

| 4 | Boat | Axial | 4.50 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule.

Molecular Orbital Analysis and Electronic Property Calculations

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations would be used to determine these properties, along with other electronic descriptors such as:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution and interactions between orbitals, such as intramolecular hydrogen bonding.

Illustrative Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its flexibility and the dynamic transitions between different conformations in a simulated environment (e.g., in water).

An MD simulation would:

Place the molecule in a simulated box of solvent molecules.

Calculate the forces between atoms and integrate Newton's equations of motion to model their movements over a specific period.

Generate a trajectory of atomic positions and velocities, which can be analyzed to understand the molecule's dynamic behavior.

Analysis of the MD trajectory would reveal the accessible conformational states, the time scales of transitions between them, and the flexibility of different parts of the molecule, such as the azepane ring and the substituent groups.

In Silico Modeling of Interactions with Research-Relevant Biological Macromolecules

In silico modeling techniques are crucial for predicting and analyzing how a small molecule like this compound might interact with biological targets such as proteins.

Molecular Docking Simulations for Putative Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, it would be used to predict how this compound might bind to the active site of a target protein.

The process involves:

Obtaining the 3D structure of the target protein.

Generating multiple possible binding poses of the ligand (this compound) within the protein's binding site.

Using a scoring function to rank the poses based on their predicted binding affinity.

The results would provide a hypothesis for the binding mode, which can guide further experimental studies.

Ligand-Protein Interaction Profiling and Scoring (mechanistic focus)

Following molecular docking, a more detailed analysis of the predicted binding pose is conducted to understand the specific interactions that stabilize the ligand-protein complex. This involves identifying and characterizing:

Hydrogen Bonds: Key interactions where a hydrogen atom is shared between the ligand and the protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Ionic Interactions: Attractions between charged groups.

A scoring function provides a numerical estimate of the binding affinity (e.g., in kcal/mol), which helps in comparing different ligands or different binding poses of the same ligand.

Illustrative Ligand-Protein Interaction Profile

| Interaction Type | Involved Ligand Atoms | Involved Protein Residues |

|---|---|---|

| Hydrogen Bond | Hydroxyl Oxygen | TYR 234 |

| Hydrogen Bond | Carbonyl Oxygen | LYS 112 |

| Hydrophobic Interaction | Azepane Ring | ILE 89, VAL 198 |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific molecule.

Role of 1 4 Hydroxyazepan 1 Yl Ethanone and Its Analogs in Chemical Biology and Mechanistic Research

Exploration of Azepane-Based Scaffolds in Enzyme and Receptor Research (In Vitro Studies)

The flexibility of the azepane ring allows for interactions with biological targets that may not be achievable with more rigid five- or six-membered ring systems. nih.gov This has led to the investigation of azepane derivatives as inhibitors of a wide range of enzymes.

Polyhydroxylated azepanes, also known as azasugars or iminosugars, are structural mimics of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom. nih.govacs.org This structural analogy allows them to interact with glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds and play crucial roles in various biological processes. researchgate.net The inhibitory activity of these compounds makes them promising candidates for the development of therapeutics for diseases like diabetes, viral infections, and cancer. acs.orgresearchgate.net

Research has shown that the stereochemistry and substitution pattern of polyhydroxylated azepanes significantly influence their inhibitory potency and selectivity. For instance, a series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group were synthesized and screened against various glycosidases. One of the stereoisomers demonstrated potent and selective inhibition of β-galactosidase with an IC50 value of 21 μM. nih.gov In another study, the introduction of alkyl groups at the 7- or N-positions of polyhydroxylated azepanes was explored. A 7-butyl azepane with an R-configuration at C-7 showed potent inhibition against β-galactosidase (IC50 = 3 μM), highlighting the importance of the alkyl chain length and stereochemistry for binding affinity. nih.govtku.edu.tw

Furthermore, C-alkylation of an L-ido tetrahydroxylated azepane transformed it from an α-L-fucosidase inhibitor into a β-glucosidase and β-galactosidase inhibitor. researchgate.net Conversely, N-alkylation of a D-gluco iminosugar analog significantly enhanced its inhibitory profile, leading to potent inhibition of β-glucosidase, β-galactosidase, α-L-rhamnosidase, and β-glucuronidase. researchgate.net The synthesis of 1,4-dideoxy-1,4-imino-D-glucitol, a potent α-D-glucosidase inhibitor, further underscores the potential of iminoalditols in this area. nih.gov

| Compound Class | Target Enzyme(s) | Key Findings |

| Tetrahydroxylated azepanes with carboxymethyl group | β-Galactosidase | One stereoisomer showed potent and selective inhibition (IC50 = 21 μM). nih.gov |

| Polyhydroxy 7-alkyl azepanes | β-Galactosidase | 7-butyl azepane with R-configuration at C-7 was a potent inhibitor (IC50 = 3 μM). nih.govtku.edu.tw |

| C-alkylated L-ido tetrahydroxylated azepanes | β-Glucosidase, β-Galactosidase | C-alkylation shifted inhibitory activity from α-L-fucosidase. researchgate.net |

| N-alkylated D-gluco iminosugars | β-Glucosidase, β-galactosidase, α-L-rhamnosidase, β-glucuronidase | N-alkylation significantly improved the inhibition profile. researchgate.net |

| 1,4-dideoxy-1,4-imino-D-glucitol | α-D-Glucosidase | Potent inhibitor. nih.gov |

Azepane scaffolds have also been incorporated into the design of kinase inhibitors, which are crucial for regulating cellular signaling pathways. Dysregulation of kinases is often implicated in inflammatory diseases and cancer.

IRAK4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key upstream kinase in the IL-1R/TLR signaling pathway, making it a therapeutic target for autoimmune disorders. nih.gov A screening campaign identified a class of pyrazole-based IRAK4 inhibitors. Structure-activity relationship (SAR) studies revealed that pyrazoles with N-1 pyridine (B92270) and fluorophenyl substituents were highly active. nih.gov Further optimization led to compounds with potent enzymatic and cellular activity. For example, AZ1495 is a potent and orally active IRAK4 inhibitor with an IC50 of 0.005 μM in an enzymatic assay and has shown favorable kinase selectivity. medchemexpress.com Another study focused on optimizing membrane permeability of IRAK4 inhibitors based on a diphenylpyrimidine-2,4-diamine scaffold, leading to potent compounds with low-nanomolar inhibition in both enzymatic and cellular assays. nih.gov

BTK Inhibition: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target for B-cell malignancies. nih.gov While many BTK inhibitors utilize pyrimidine-based scaffolds, the incorporation of azepane or other heterocyclic linkers has been explored to modulate properties like selectivity and potency. For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives were identified as potent BTK inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range, comparable to the approved drug ibrutinib. nih.gov

| Target Kinase | Scaffold/Compound Class | Key Findings |

| IRAK4 | Pyrazole-based inhibitors | N-1 pyridine and fluorophenyl substituents enhanced activity. nih.gov |

| IRAK4 | AZ1495 | Potent and orally active inhibitor (Enzymatic IC50 = 0.005 μM). medchemexpress.com |

| IRAK4 | Diphenylpyrimidine-2,4-diamine derivatives | Optimized for membrane permeability, resulting in potent inhibitors. nih.gov |

| BTK | N,9-Diphenyl-9H-purin-2-amine derivatives | Potent inhibitors with sub-nanomolar IC50 values. nih.gov |

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov CA inhibitors have therapeutic applications in various conditions, including glaucoma and cancer. nih.govyoutube.com A series of 3-sulfonamide benzoate (B1203000) derivatives incorporating a 7-membered azepane ring were synthesized and evaluated for their inhibitory activity against CAIX, a tumor-associated isoform. Many of these compounds displayed potent inhibition in the low nanomolar range, with the most potent compound exhibiting an IC50 of 19 nM. nih.gov Molecular docking studies suggested that the azepane ring interacts with a hydrophobic pocket in the enzyme's active site. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. nih.gov Docking studies of certain dual inhibitors of AChE and monoamine oxidase B (MAO-B) have indicated that azepane rings can interact with key residues such as His440, Trp84, and Phe330 of AChE. nih.gov

Neuraminidase is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from host cells. nih.govmdpi.com As such, it is a prime target for antiviral drug development. In silico methods like molecular docking are valuable tools for identifying potential neuraminidase inhibitors.

Computational studies have been performed on various heterocyclic compounds, including azepine derivatives, to predict their binding affinity to the neuraminidase of the H1N1 influenza strain. neliti.com In one study, 15 azepine derivatives were docked to the enzyme, and their Cdocker interaction energies were calculated to identify potential inhibitors. neliti.com Such in silico screening, often combined with ADME-Toxicity analysis, helps to prioritize compounds for synthesis and further biological evaluation. mdpi.comhealthdisgroup.us Molecular docking studies can also elucidate the binding modes of potential inhibitors, revealing key interactions with active site residues. chemrxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of 1-(4-Hydroxyazepan-1-yl)ethanone Derivatives in Mechanistic Contexts

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For azepane-based scaffolds, SAR studies have provided valuable insights into how structural modifications influence their interactions with various biological targets.

The biological activity of azepane derivatives can be finely tuned by modifying the substituents on the azepane ring.

In the context of glycosidase inhibitors , the position and nature of hydroxyl groups and other substituents on the polyhydroxylated azepane ring are critical for determining inhibitory potency and selectivity. researchgate.net For instance, SAR studies on polyhydroxy 7- and N-alkyl-azepanes revealed that the length of the alkyl group and the stereochemistry at the C-7 position are crucial for achieving strong binding affinity to β-galactosidase. nih.gov

For kinase inhibitors , SAR studies have guided the optimization of azepane-containing scaffolds. In the development of IRAK4 inhibitors, it was found that incorporating specific substituents on the pyrazole (B372694) ring, such as N-1 pyridine and fluorophenyl groups, led to a significant increase in potency. nih.gov Furthermore, modifications to the piperidine (B6355638) substituent at the C-3 position of the pyrazole core influenced properties like solubility and oral exposure. nih.gov

Stereochemical Influence on Molecular Recognition and Target Engagement

The stereochemistry of a molecule is a critical determinant of its interaction with biological macromolecules. For a molecule like this compound, the chiral center at the 4-position of the azepane ring would result in two enantiomers, (R)- and (S)-1-(4-hydroxyazepan-1-yl)ethanone. The spatial arrangement of the hydroxyl group will significantly influence how the molecule fits into a protein's binding pocket.

In the context of molecular recognition, one enantiomer will likely exhibit a higher affinity and/or activity towards a specific biological target compared to the other. This is because the intricate network of hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern ligand-protein binding is highly sensitive to the three-dimensional structure of the ligand. The precise orientation of the hydroxyl group could either enable a crucial hydrogen bond with an amino acid residue in the binding site or lead to steric hindrance, thereby preventing optimal binding.

While no specific studies on this compound are available, research on other small molecule modulators of protein function consistently demonstrates the profound impact of stereochemistry. For instance, in the development of kinase inhibitors, the adoption of a specific stereoisomer can lead to orders of magnitude differences in potency and selectivity.

Applications as Chemical Probes in Cellular and Biochemical Assays (excluding clinical outcomes)

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule with high affinity and selectivity for a specific target, allowing for the interrogation of that target's function in cellular and biochemical assays.

F508del-CFTR Correction Studies in In Vitro Cellular Models

The F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to its misfolding and subsequent degradation, preventing its trafficking to the cell surface. Small molecules known as correctors can rescue the processing of F508del-CFTR.

While there is no direct evidence of this compound being used in F508del-CFTR correction studies, its structural motifs are present in known CFTR modulators. For a compound like this to be a viable chemical probe in such studies, it would need to demonstrate the ability to increase the amount of mature, functional F508del-CFTR at the cell surface in in vitro models, such as human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Assays to evaluate this would typically involve immunoblotting for the different glycosylated forms of CFTR and functional measurements of chloride transport, such as the short-circuit current technique in Ussing chambers.

Evaluation of Interactions with Specific Biological Targets (e.g., proteins, enzymes, nucleic acids)

To be utilized as a chemical probe, this compound would first need to be characterized in terms of its binding to specific biological targets. Techniques such as thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be employed to identify and quantify its interaction with purified proteins.

Without specific data, one can only speculate on potential targets. The presence of the acetyl group and the polar hydroxyl group on the azepane ring suggests the potential for interactions with a variety of proteins, including kinases, acetyltransferases, or other enzymes where these functional groups can occupy specific binding pockets.

Contributions to Understanding Protein-Ligand Binding Dynamics and Specificity

The study of how a ligand binds to its protein target provides invaluable insights into the molecular basis of biological function and is fundamental to rational drug design. Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for exploring these dynamics.

Should this compound be identified as a ligand for a particular protein, MD simulations could be used to model its entry into the binding site, the conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that stabilize the complex. These simulations can reveal the energetic landscape of the binding process and identify "hotspot" residues that are critical for the interaction. This understanding of binding dynamics and specificity is crucial for the optimization of a lead compound into a more potent and selective modulator.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 1-(4-Hydroxyazepan-1-yl)ethanone and its Related Azepanes

Currently, the academic understanding of this compound is primarily based on its commercial availability as a research chemical. bldpharm.comchemenu.combiosynth.com There is a notable absence of peer-reviewed studies detailing its specific synthesis, characterization, and biological activity. However, the chemistry of azepanes as a class is well-documented. Azepane derivatives are recognized for their presence in bioactive molecules and their utility as synthetic intermediates. researchgate.net The N-acetyl group and the hydroxyl functional group in this compound are common modifications in drug design, often introduced to modulate properties such as solubility, metabolic stability, and target binding. The synthesis of related N-acetylated piperidines and other heterocycles is a mature field, often involving the acylation of the parent amine with reagents like acetic anhydride (B1165640) or acetyl chloride. ucd.iegoogle.com

Identification of Unexplored Methodological Avenues in Azepane Synthesis and Functionalization

The synthesis of the this compound scaffold itself presents avenues for methodological exploration. While a plausible route involves the N-acetylation of 4-hydroxyazepane, the synthesis of the 4-hydroxyazepane precursor is a key step. Existing methods for the synthesis of substituted azepanes often rely on ring-expansion strategies, cycloadditions, or the functionalization of pre-existing azepane cores. The development of novel, stereoselective methods for the introduction of the hydroxyl group at the C4 position of the azepane ring would be a valuable contribution. Furthermore, exploring enzymatic or chemo-enzymatic approaches for the synthesis and resolution of chiral 4-hydroxyazepane could provide access to enantiomerically pure versions of this compound, which would be crucial for pharmacological studies. The selective functionalization of the hydroxyl group, for instance, through etherification or esterification, after the N-acetylation, represents another area for synthetic methodology development.

Prospective Advancements in Theoretical and Computational Approaches for Azepane Systems

The conformational flexibility of the seven-membered azepane ring makes it a challenging yet rewarding subject for theoretical and computational chemistry. Future computational studies could provide significant insights into the conformational landscape of this compound. Techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the preferred chair and boat conformations and the energetic barriers between them. nih.govnih.govmdpi.com Such studies can elucidate the influence of the N-acetyl and C4-hydroxyl groups on the ring's geometry and electronic properties. Furthermore, computational docking studies could be used to screen virtual libraries of targets to identify potential binding partners for this compound, thereby guiding experimental research. The development of more accurate force fields for seven-membered rings will be crucial for enhancing the predictive power of these computational models.

Future Potential of this compound as a Scaffold for Novel Research Tools and Probes

The bifunctional nature of this compound, possessing a handle for modification at the hydroxyl group, makes it an attractive scaffold for the development of chemical probes and research tools. The hydroxyl group can be derivatized with fluorescent tags, biotin, or photo-affinity labels to facilitate the study of its potential biological targets. For example, conversion of the hydroxyl group to an azide (B81097) or alkyne would allow for its use in "click" chemistry for bioconjugation. The N-acetyl group, while generally considered to enhance drug-like properties, could also be explored as a recognition element for specific protein binding pockets. The development of a library of derivatives based on the this compound scaffold could lead to the discovery of novel modulators of biological pathways.

Emerging Directions in Azepane Chemical Biology Research and Mechanistic Investigations

The field of chemical biology is increasingly focused on the development of small molecules to probe and modulate biological processes in living systems. nih.gov Given the prevalence of the N-acetyl group in biological molecules and pharmaceuticals like N-acetylcysteine (NAC), nih.govresearchgate.netnih.govmdpi.com investigating the potential role of the N-acetylazepane motif in biological systems is a promising research direction. Future studies could explore whether this compound or its derivatives can act as inhibitors or modulators of enzymes that recognize N-acetylated substrates. Mechanistic investigations could focus on identifying the protein targets of this compound through techniques such as chemical proteomics. Understanding how the azepane ring's conformation and the positioning of the hydroxyl and N-acetyl groups contribute to target binding and biological activity will be a key area of future research.

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxyazepan-1-yl)ethanone, and what are their key methodological considerations?

The synthesis of this compound can be approached via Friedel-Crafts acylation or multistep organic reactions involving hydroxyl-protected intermediates. For example:

- Friedel-Crafts acylation : Reacting a hydroxyl-protected azepane derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Suzuki-Miyaura coupling : If aromatic substituents are present, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids can facilitate cross-coupling reactions .

Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yields may vary depending on steric hindrance from the azepane ring and hydroxyl group reactivity .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- X-ray crystallography : Using programs like SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to identify protons adjacent to the carbonyl group (δ ~2.5 ppm for acetyl protons) and hydroxyl protons (broad signal at δ ~5 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200–3600 cm⁻¹ (O-H stretch) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., HER2 inhibition studies via ATPase activity assays) .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for this compound?

Discrepancies in yields may arise from:

- Protection/deprotection inefficiencies : Ensure hydroxyl groups are fully protected (e.g., using TBSCl) before acylation to prevent side reactions .

- Catalyst selection : Optimize Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts reactions to balance reactivity and byproduct formation .

- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina to model binding poses with HER2 or other kinases, focusing on hydrogen bonds between the hydroxyl group and catalytic lysine residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) to validate docking results .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can solubility challenges in biological assays be addressed methodologically?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .

- Prodrug derivatization : Introduce phosphate or acetate groups to the hydroxyl moiety to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion .

Q. What experimental design considerations are critical for crystallizing this compound?

- Solvent selection : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to promote crystal growth .

- Temperature gradients : Gradual cooling from 40°C to 4°C to reduce nucleation density .

- Data collection : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands for refinement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation : Modify the azepane ring (e.g., introduce fluorine at position 3) to enhance metabolic stability .

- Hydroxyl group replacement : Replace -OH with -OCH₃ or -NH₂ to compare hydrogen-bonding efficacy in enzyme inhibition .

- Pharmacophore mapping : Identify critical moieties (e.g., acetyl group) via 3D-QSAR using CoMFA/CoMSIA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.